

Reactivity of the amino group in Methyl 4-amino-2,5-difluorobenzoate

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Compound of Interest

Compound Name: Methyl 4-amino-2,5-difluorobenzoate

Cat. No.: B1530578

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An In-depth Technical Guide to the Reactivity of the Amino Group in **Methyl 4-amino-2,5-difluorobenzoate**

This guide provides a comprehensive exploration of the chemical reactivity of the amino group in **Methyl 4-amino-2,5-difluorobenzoate**. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles of physical organic chemistry with practical, field-proven applications and protocols. We will delve into the electronic factors governing the molecule's behavior and survey its utility in key synthetic transformations.

Introduction: A Profile of Methyl 4-amino-2,5-difluorobenzoate

Methyl 4-amino-2,5-difluorobenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its substituted aniline core is a versatile scaffold for constructing complex molecular architectures. The strategic placement of two fluorine atoms and a methyl ester group profoundly modulates the reactivity of the C4-amino group, creating a unique chemical profile that necessitates a nuanced approach to its synthetic manipulation.

This guide will focus specifically on the transformations of the amino group, which serves as the primary reactive handle for derivatization. Understanding the interplay of the electronic

effects of the substituents is paramount to predicting its behavior and designing successful synthetic strategies.

Table 1: Physicochemical Properties of **Methyl 4-amino-2,5-difluorobenzoate**

Property	Value
CAS Number	952285-52-8[1][2]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂ [3]
Molecular Weight	187.15 g/mol [4]
Melting Point	88 - 90 °C
Appearance	White to off-white solid
Purity	Typically ≥95%[2][5][6]

The Electronic Landscape: How Substituents Govern Reactivity

The nucleophilicity of the amino group in **Methyl 4-amino-2,5-difluorobenzoate** is significantly attenuated compared to aniline. This is a direct consequence of the potent electron-withdrawing effects exerted by the fluorine and methyl ester substituents.

- **Inductive Effects (-I):** The highly electronegative fluorine atoms at the C2 and C5 positions exert a strong inductive effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.
- **Mesomeric Effects (-M):** The methyl ester group at the C1 position is a powerful electron-withdrawing group via resonance (a -M effect). It delocalizes the nitrogen lone pair into the aromatic system and the carbonyl group, further reducing its availability for nucleophilic attack. The fluorine atom at C5 (meta to the amino group) has a negligible mesomeric effect, while the fluorine at C2 (ortho) has a competing +M effect, but its -I effect dominates.

The net result is a significant decrease in the electron density on the nitrogen atom, rendering it a weaker nucleophile and a weaker base than simpler anilines. This electronic deficit must be

considered when selecting reagents and reaction conditions.

Fig 1. Dominant electron-withdrawing effects on the amino group.

Key Transformations of the Amino Group

Despite its reduced nucleophilicity, the amino group remains a versatile handle for a variety of important chemical transformations.

N-Acylation and N-Sulfonylation

Acylation and sulfonylation reactions are fundamental for protecting the amino group or for installing functionalities that can modulate biological activity. Due to the lowered reactivity, these transformations often require more forcing conditions or the use of highly reactive electrophiles.

- **Mechanism:** The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride.
- **Causality in Experimental Choice:** Standard conditions using a mild base like pyridine may be sluggish. The use of a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often necessary to deprotonate the intermediate ammonium salt and drive the reaction to completion. In some cases, acylation can be facilitated by using a catalyst like 4-dimethylaminopyridine (DMAP).

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a wide array of functional groups. The Sandmeyer reaction, a copper(I)-catalyzed transformation of the diazonium salt, is a classic and reliable method for introducing halides, cyano, and other groups onto the aromatic ring.^[7]

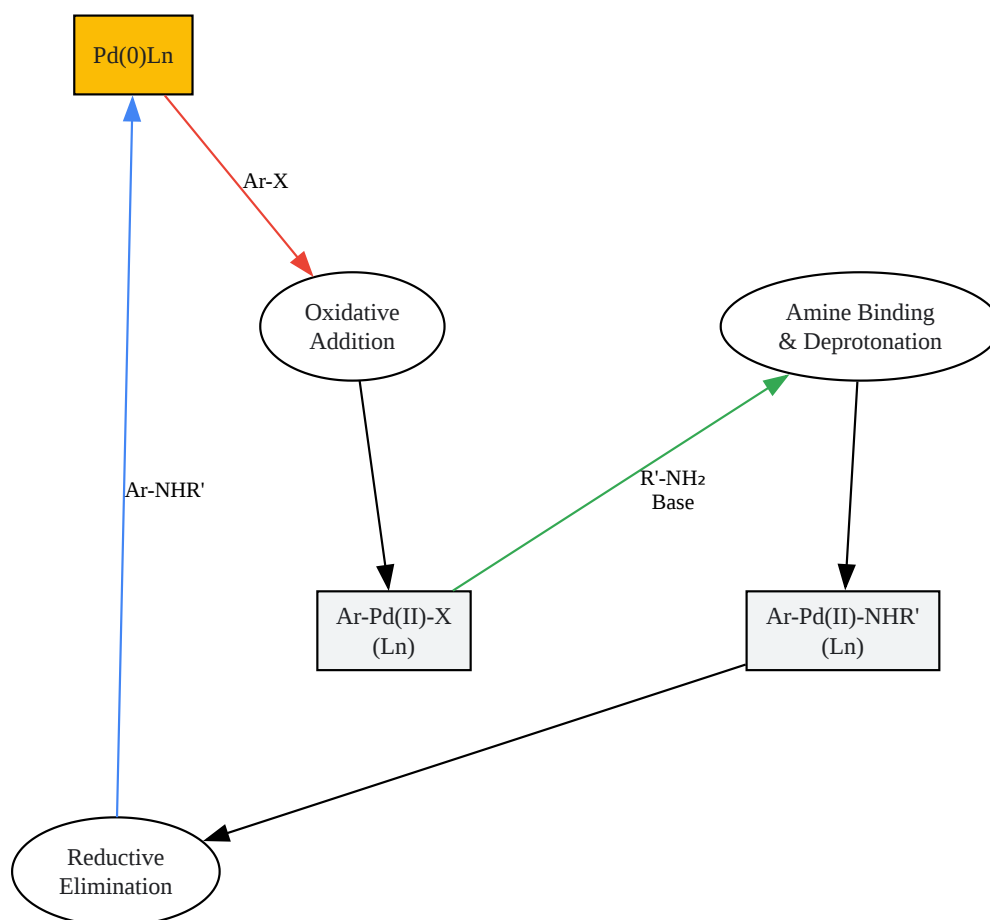
- **Mechanism:** The amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and can be displaced by various nucleophiles.

- Expert Insight: The presence of electron-withdrawing groups can stabilize the diazonium salt, but care must still be taken to maintain low temperatures to prevent premature decomposition. The choice of copper(I) salt (CuCl, CuBr, CuCN) directly determines the substituent that replaces the diazonium group.^[7]

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and indispensable tool for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals.^{[8][9]} In this context, **Methyl 4-amino-2,5-difluorobenzoate** acts as the amine coupling partner, reacting with aryl halides or triflates.

- Mechanism: The reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:
 - Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
 - Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.
 - Reductive Elimination: The aryl group and the amido group couple, eliminating from the palladium center to form the desired C-N bond and regenerating the Pd(0) catalyst.^[8]
- Trustworthiness in Protocol Design: The success of a Buchwald-Hartwig reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.^[10] ^[11] For electron-deficient anilines like our substrate, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, or tBuXPhos) are often required to facilitate the reductive elimination step, which can be the rate-limiting step.^[10] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.



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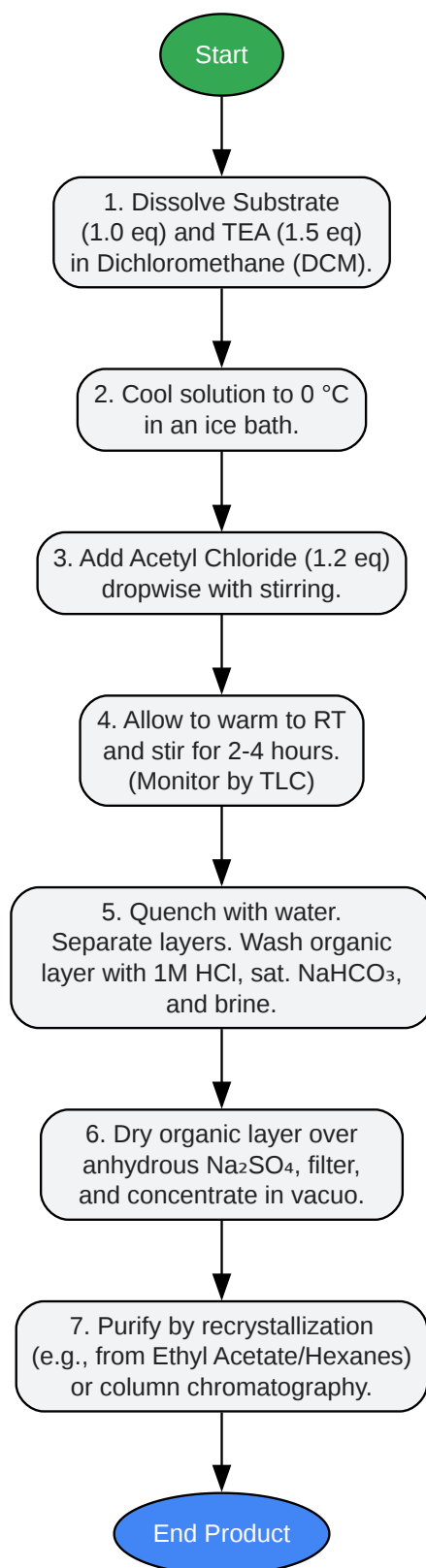
Fig 2. Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimization.

Protocol 4.1: General Procedure for N-Acylation

This protocol describes a standard method for the N-acylation of **Methyl 4-amino-2,5-difluorobenzoate**.



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